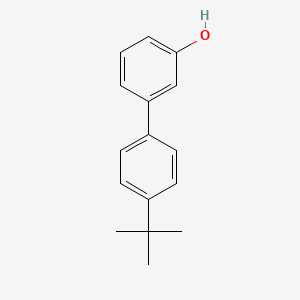

3-(4-t-Butylphenyl)phenol

Übersicht

Beschreibung

3-(4-t-Butylphenyl)phenol is an organic compound with the molecular formula C16H18O . It has a molecular weight of 226.32 . It is a white solid with a distinct phenolic odor .

Chemical Reactions Analysis

Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form a quinone . In addition, 4-tert-Butylphenol can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether used in epoxy resin chemistry .Wissenschaftliche Forschungsanwendungen

Phenolic Antioxidants and Inhibitors

Phenolic compounds like 3-(4-t-Butylphenyl)phenol have been recognized for their potent inhibitory properties, specifically as inhibitors of the (Ca2+ + Mg2+‐ATPase) in skeletal muscle sarcoplasmic reticulum. The structural configuration of these compounds, including their tert-butyl groups, contributes to their high efficacy and low toxicity, making them promising candidates as antioxidants and stabilizers in various organic materials. Notably, these phenolic compounds find extensive application in the food industry and in the manufacture of rubbers and plastics, underscoring their widespread relevance and utility (Sokolove et al., 1986).

Solvatochromism and Solvent Mixtures Probing

In the realm of chemical sensing and molecular switches, derivatives of this compound have demonstrated unique solvatochromic behaviors. These derivatives, upon deprotonation, exhibit a remarkable reversal in solvatochromism and serve as effective probes for investigating the synergistic behaviors in binary solvent mixtures. Their interaction with different solvents through solute-solvent interactions and hydrogen bonding elucidates the intricate dynamics of solvatochromism and solvent-solvent interactions, paving the way for their application in chemical sensing and as solvatochromic switches (Nandi et al., 2012).

Tautomerism Studies

Understanding the tautomerism in compounds related to this compound is crucial for grasping the nuanced chemical behavior of these molecules. The ability of these compounds to exist in different tautomeric forms under varying conditions (solution vs. solid state) offers insights into their structural and chemical versatility. This knowledge is vital for applications where the specific form of the compound can significantly impact its chemical reactivity and stability (Sridharan et al., 2004).

Polyphenols and Abiotic Stress in Plants

The role of phenolic compounds, including those related to this compound, in plants under abiotic stress conditions is a significant area of study. These compounds are integral to the plant's defensive mechanisms against environmental stressors. The activation of the phenylpropanoid biosynthetic pathway, leading to the accumulation of phenolic compounds, helps plants cope with various abiotic stresses by scavenging harmful reactive oxygen species. This research has profound implications for agriculture and understanding plant resilience in changing environmental conditions (Sharma et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

3-(4-t-Butylphenyl)phenol is an organic compound with the formula C16H18O . It is a white solid with a distinct phenolic odor . .

Biochemical Pathways

Phenolic compounds, including this compound, can affect various biochemical pathways. They are known to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Their ability to neutralize free radicals and reduce reactive oxygen species production makes them valuable in stabilizing various compounds .

Biochemische Analyse

Biochemical Properties

It is known that it has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .

Cellular Effects

Preliminary studies suggest that it may have potential antifungal, antioxidant, and cancer-fighting properties .

Molecular Mechanism

It is known to have antioxidant effects, which may involve neutralizing free radicals and reducing reactive oxygen species production .

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWRUFONTHFTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433406 | |

| Record name | 3-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-20-7 | |

| Record name | 3-(4-tert-butylphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)

![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)

![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)